4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol
CAS No.:
Cat. No.: VC13541937
Molecular Formula: C13H19FN2S
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19FN2S |
|---|---|
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | 2-[(4-ethylpiperazin-1-yl)methyl]-4-fluorobenzenethiol |
| Standard InChI | InChI=1S/C13H19FN2S/c1-2-15-5-7-16(8-6-15)10-11-9-12(14)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3 |
| Standard InChI Key | GTJJNDABEXOLPH-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=C(C=CC(=C2)F)S |
| Canonical SMILES | CCN1CCN(CC1)CC2=C(C=CC(=C2)F)S |
Introduction
4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a thiophenol moiety substituted with a fluorine atom and a piperazine derivative. The presence of these functional groups imparts the compound with notable biological activity, particularly as an inhibitor of certain enzymes and receptors.
Biological Activity and Potential Applications
4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol exhibits significant biological activity, primarily as an inhibitor of certain enzymes and receptors. This property makes it a promising candidate for therapeutic applications in various diseases.
| Biological Target | Potential Therapeutic Application |
|---|---|
| Enzyme Inhibition | Treatment of diseases related to enzyme dysregulation. |
| Receptor Modulation | Management of conditions influenced by receptor activity. |
Synthesis Methods
The synthesis of 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol can be achieved through several methods, often involving the reaction of thiophenol derivatives with piperazine-based compounds. These methods typically require careful control of reaction conditions to ensure high yields and purity.
| Synthesis Method | Key Reagents | Reaction Conditions |
|---|---|---|
| Nucleophilic Substitution | Thiophenol derivative, piperazine-based compound | Controlled temperature and solvent choice. |
| Cross-Coupling Reactions | Thiophenol derivative, piperazine-based compound, catalyst | Presence of a catalyst and suitable ligands. |
Interaction Studies
Interaction studies involving 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol focus on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and in vitro assays to assess the compound's potential therapeutic efficacy.
| Biological Target | Binding Affinity | Assay Method |
|---|---|---|
| Enzymes | High affinity | In vitro enzyme assays. |
| Receptors | Variable affinity | Cell-based receptor assays. |
Comparison with Similar Compounds
| Compound | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Fluoro-2-methylbenzenethiol | Thiol group with a fluorine atom | Used as a precursor in organic synthesis. |
| 2-Mercaptoaniline | Amino and thiol groups | Exhibits strong antioxidant properties. |
| 4-Fluoro-2-[(4-ethylpiperazino)methyl]thiophenol | Thiophenol with a piperazine moiety | Enhanced biological activity and synthetic versatility. |
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